2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core with a 1,2,4-triazole ring and a pyrimidine ring. Its structure includes a 2-chlorophenyl group at position 2, a 4-ethoxy-3-methoxyphenyl group at position 7, a methyl group at position 5, and an N-phenyl carboxamide at position 4.
Properties
IUPAC Name |
2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5O3/c1-4-37-22-15-14-18(16-23(22)36-3)25-24(27(35)31-19-10-6-5-7-11-19)17(2)30-28-32-26(33-34(25)28)20-12-8-9-13-21(20)29/h5-16,25H,4H2,1-3H3,(H,31,35)(H,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPRLKWYCAMYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4Cl)C)C(=O)NC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, identified as G628-0491, is a novel pyrimidine derivative with potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, supported by relevant data tables and case studies.
- Molecular Formula : C22H22ClN5O3
- Molecular Weight : 439.9 g/mol
- Log P : 3.358 (indicating moderate lipophilicity)
- Solubility : Log Sw = -3.61 (low water solubility)
These properties suggest that the compound may exhibit significant bioactivity due to its structural characteristics.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory effects of similar pyrimidine derivatives. For instance, compounds with structural similarities have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is pivotal in inflammatory processes.
In a study examining various pyrimidine derivatives, compounds similar to G628-0491 demonstrated potent COX-2 inhibition comparable to celecoxib, a standard anti-inflammatory drug. The exact IC50 value for G628-0491 remains to be determined.
Anticancer Activity
The anticancer potential of G628-0491 has been explored through in vitro assays against various human cancer cell lines. The structure–activity relationship (SAR) indicates that modifications in the phenyl rings significantly influence cytotoxicity.
| Cell Line | Compound | IC50 (μM) | Reference |
|---|---|---|---|
| SISO (Cervical Cancer) | G628-0491 | TBD | |
| RT-112 (Bladder Cancer) | G628-0491 | TBD | |
| Cisplatin (Control) | - | 0.24–1.22 |
In preliminary screenings, G628-0491 exhibited promising cytotoxic effects against cervical and bladder cancer cell lines. However, further detailed studies are required to establish its efficacy and compare it directly with established chemotherapeutic agents like cisplatin.
Case Studies
Several case studies have documented the biological activity of structurally related compounds:
-
Study on COX Inhibition :
- A series of pyrimidine derivatives were synthesized and evaluated for their COX inhibitory activity.
- Results indicated that electron-donating groups on the phenyl rings enhanced anti-inflammatory properties significantly.
-
Cytotoxicity Testing :
- A panel of human cancer cell lines was treated with various derivatives.
- The most active compounds demonstrated IC50 values lower than those of traditional chemotherapeutics, suggesting potential for development into new cancer therapies.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant anticancer activity. The compound has shown promise as an anticancer scaffold due to its ability to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies suggest that modifications in the chemical structure can enhance its efficacy against various cancer types, including breast and lung cancers .
Enzyme Inhibition
The compound has demonstrated potential as an enzyme inhibitor. Specifically, it has been studied for its activity against carbonic anhydrase and cholinesterase enzymes. These enzymes play critical roles in physiological processes and are often targets for drug development in treating conditions such as glaucoma and Alzheimer's disease .
Photophysical Properties
Recent studies have highlighted the photophysical properties of pyrazolo[1,5-a]pyrimidines. The compound's ability to absorb light and emit fluorescence makes it a candidate for applications in material science and photodynamic therapy (PDT). PDT utilizes photosensitizing agents to produce reactive oxygen species that can selectively destroy cancer cells upon light activation .
Synthetic Pathways
The synthesis of 2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves several steps:
- Formation of the Triazole Ring : The initial step typically involves the reaction of 3-amino-pyrazoles with appropriate electrophiles to form the triazole ring.
- Functionalization : Subsequent functionalization allows for the introduction of various substituents at different positions on the triazole and pyrimidine rings. This step is crucial for enhancing biological activity.
- Final Modifications : The final product is obtained through acylation or other modification techniques to introduce carboxamide functionalities .
Case Study 1: Anticancer Activity
In a study published by MDPI, researchers synthesized various derivatives of triazolo[1,5-a]pyrimidines and evaluated their anticancer properties. The results indicated that certain modifications led to increased potency against breast cancer cell lines .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of similar compounds. It was found that specific derivatives significantly inhibited cholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 4-ethoxy-3-methoxyphenyl group introduces bulkiness, which may hinder interactions with certain enzymatic pockets compared to smaller substituents like 3,4,5-trimethoxyphenyl .
Physicochemical Properties
Analysis :
- Higher melting points in nitro- and bromo-substituted analogs (5j, 5k) suggest stronger intermolecular interactions (e.g., π-stacking) due to planar aromatic systems .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via multicomponent reactions involving 3-amino-triazoles, aromatic aldehydes, and β-keto esters. Microwave-assisted synthesis (e.g., 323 K for 30 min in ethanol) enhances reaction efficiency and yield by promoting rapid cyclization . Solvent selection (e.g., DMF or acetic acid) and catalyst use (e.g., APTS) are critical for regioselectivity and reducing side products .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- X-ray crystallography : Provides precise bond lengths (e.g., C–N = 1.34–1.38 Å) and dihedral angles (e.g., 87.03° between aromatic rings), confirming the triazolopyrimidine core .
- NMR : H and C NMR identify substituent effects (e.g., methyl groups at δ 2.59 ppm; aromatic protons at δ 7.14–7.41 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H] peaks at 324–536 m/z) .
Q. What preliminary pharmacological screening methods are recommended for assessing bioactivity?
Use in vitro assays targeting kinase inhibition (e.g., mTOR or EGFR) with IC measurements. Molecular docking can predict binding affinities to ATP-binding pockets . Anti-inflammatory activity is evaluated via COX-2 inhibition assays, while anti-tubercular potential is tested against Mycobacterium tuberculosis H37Rv .
Advanced Research Questions
Q. How can structural contradictions in biological activity data be resolved (e.g., varying potency across assays)?
Perform QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups on the chlorophenyl ring) with activity. Validate using mutant kinase assays or crystallography to identify binding mode discrepancies . Conflicting solubility data (e.g., DMSO vs. aqueous buffers) may require pharmacokinetic profiling .
Q. What strategies optimize the compound’s selectivity for kinase targets while minimizing off-target effects?
Q. How do crystal packing interactions (e.g., π-stacking) influence physicochemical properties?
X-ray data reveals π-π interactions between triazolo-pyrimidine rings (centroid distances: 3.63–3.88 Å), which improve thermal stability but may reduce solubility. Co-crystallization with cyclodextrins or PEG derivatives can enhance aqueous dispersity .
Q. What computational methods are effective for predicting metabolic stability?
Q. How can synthetic byproducts be minimized during scale-up?
Employ flow chemistry with optimized residence times (e.g., 30–60 min) and temperature gradients to suppress side reactions. Real-time HPLC monitoring ensures purity >95% .
Q. What in vivo models are suitable for validating anti-cancer efficacy?
Use xenograft models (e.g., HepG2 for hepatocellular carcinoma) with dose regimens of 10–50 mg/kg. Monitor tumor volume reduction and mTOR pathway biomarkers (e.g., p-S6K1) via immunohistochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
